molecular formula C12H12O5 B1587334 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid CAS No. 54557-81-2

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

Cat. No. B1587334
CAS RN: 54557-81-2
M. Wt: 236.22 g/mol
InChI Key: LMDXEMFSAHAGGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is C12H14O4 . The InChI code is 1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14).


Physical And Chemical Properties Analysis

The molecular weight of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is 222.24 g/mol. It has a boiling point of 76-78°C .

Scientific Research Applications

Pharmacological Activities and Mechanisms

Gallic Acid and its derivatives have been extensively studied due to their potent anti-inflammatory properties. The pharmacological activities and molecular mechanisms of Gallic Acid in inflammatory diseases have been highlighted, indicating potential applications in treating various inflammation-related diseases through modulation of MAPK and NF-κB signaling pathways (Jinrong Bai et al., 2020).

Chlorogenic Acid has been recognized for its antioxidant, anti-cancer, antimicrobial, and other biological activities, suggesting its use in managing diseases associated with oxidative stress and microbial infections (K. Pei et al., 2016).

Environmental and Ecotoxicological Effects

2,4-Dichlorophenoxyacetic Acid (2,4-D) , a widely used herbicide, has been subject to ecotoxicological studies to assess its impact on ecosystems. Research trends indicate a focus on its toxicology, resistance, and environmental fate, with implications for future research directions in pesticide degradation and toxicology (Natana Raquel Zuanazzi et al., 2020).

Molecular Mechanisms and Biosynthesis

Studies on benzoxazinoids , including benzoxazinones and benzoxazolinones, reveal their roles in plant defense mechanisms against biological threats, highlighting the potential for developing new antimicrobial agents based on the 1,4-benzoxazin-3-one backbone (Wouter J. C. de Bruijn et al., 2018).

Safety And Hazards

The compound is classified as a respiratory irritant (H335), skin irritant (H315), and serious eye irritant (H319) . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, eye protection, and face protection should be worn when handling it .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDXEMFSAHAGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374512
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

CAS RN

54557-81-2
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Nakada, M Ogino, K Asano, K Aoki, H Miki… - Chemical and …, 2010 - jstage.jst.go.jp
In a program to discover new small molecule diacylglycerol acyltransferase (DGAT)-1 inhibitors, screening of our in-house chemical library was carried out using recombinant human …
Number of citations: 18 www.jstage.jst.go.jp
G Kalló, B Kunkli, Z Győri, Z Szilvássy, É Csősz… - International Journal of …, 2020 - mdpi.com
(1) Background: Wine contains a variety of molecules with potential beneficial effects on human health. Our aim was to examine the wine components with high-resolution mass …
Number of citations: 8 www.mdpi.com

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